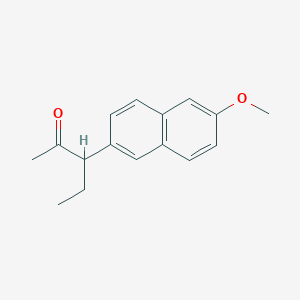

3-(6-Methoxynaphthalen-2-yl)pentan-2-one

Description

Properties

CAS No. |

56600-75-0 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

3-(6-methoxynaphthalen-2-yl)pentan-2-one |

InChI |

InChI=1S/C16H18O2/c1-4-16(11(2)17)14-6-5-13-10-15(18-3)8-7-12(13)9-14/h5-10,16H,4H2,1-3H3 |

InChI Key |

MKHWWYBECYQCDY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 6 Methoxynaphthalen 2 Yl Pentan 2 One

Retrosynthetic Analysis and Key Carbon-Carbon Bond Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(6-Methoxynaphthalen-2-yl)pentan-2-one, several logical C-C bond disconnections can be proposed to outline potential synthetic pathways.

Disconnection 1 (α-Alkylation Route): The most intuitive disconnection is at the Cα-Cβ bond of the pentanone side chain (the bond between the carbon adjacent to the carbonyl and the carbon attached to the naphthalene (B1677914) ring). This suggests an α-alkylation of a ketone enolate. This pathway retrosynthetically yields 2-acetyl-6-methoxynaphthalene (B28280) and an ethyl halide. The forward synthesis would involve the formation of an enolate from 2-acetyl-6-methoxynaphthalene followed by reaction with an ethylating agent.

Disconnection 2 (Organometallic Coupling Route): An alternative disconnection breaks the bond between the naphthalene C2-position and the C3 of the pentanone chain. This approach points towards an organometallic cross-coupling reaction. The synthons are a nucleophilic 6-methoxynaphthalen-2-yl organometallic species (e.g., derived from 2-bromo-6-methoxynaphthalene) and an electrophilic pentan-2-one derivative bearing a leaving group at the 3-position.

Disconnection 3 (Friedel-Crafts Acylation Route): A third strategy involves disconnecting the bond adjacent to the aromatic ring, suggesting a Friedel-Crafts acylation followed by chain elaboration. This would begin with 6-methoxynaphthalene, which could be acylated with a suitable acyl halide. For instance, acylation with propionyl chloride would yield a propiophenone (B1677668) derivative, which could then be methylated at the α-position to complete the side chain.

These primary disconnections form the basis for the detailed synthetic strategies discussed in the following sections.

Synthetic Approaches to the 6-Methoxynaphthalene Core Functionality

The 6-methoxynaphthalene scaffold is a common motif in various biologically active molecules and serves as the foundational core for the target compound. researchgate.netresearchgate.net Its synthesis can be achieved through several methods.

Direct functionalization of a pre-existing naphthalene ring is an efficient way to introduce necessary substituents.

Friedel-Crafts Acylation: This is a classic and effective method for introducing a keto group onto an aromatic ring. The acylation of 2-methoxynaphthalene (B124790) is highly dependent on solvent conditions. vpscience.org Using nitrobenzene (B124822) as a solvent with aluminum chloride as the catalyst directs the acylation with acetyl chloride to predominantly occur at the 6-position, yielding 2-acetyl-6-methoxynaphthalene, a key precursor for the target molecule. orgsyn.orggoogle.com Careful control of temperature and reactant stoichiometry is crucial for achieving high yields and regioselectivity. orgsyn.orggoogle.com

C-H Functionalization: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H functionalization, which allows for the direct formation of C-C bonds without pre-functionalized starting materials. researchgate.net Palladium- and rhodium-catalyzed reactions can achieve regioselective arylation, alkenylation, or acylation of naphthalene derivatives. researchgate.netresearchgate.net These reactions often employ a directing group to control the site of functionalization, allowing for substitution at otherwise less reactive positions. researchgate.netrsc.org While highly versatile, applying this to the synthesis of this compound would likely involve a multi-step sequence starting with a directed C-H activation to install a handle for further elaboration.

Organometallic cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. acs.org These reactions typically involve coupling an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. youtube.comyoutube.com

For the synthesis of naphthalene derivatives, a common starting material is a halogenated naphthalene, such as 2-bromo-6-methoxynaphthalene. This compound can participate in a variety of coupling reactions:

| Coupling Reaction | Organometallic Reagent (R-M) | Key Features |

| Suzuki Coupling | Boronic acid or ester (R-B(OR)₂) | Mild reaction conditions, high functional group tolerance. youtube.com |

| Heck Coupling | Alkene | Couples aryl halides with alkenes to form substituted alkenes. youtube.comyoutube.com |

| Stille Coupling | Organostannane (R-SnR'₃) | Tolerant of many functional groups, but tin reagents are toxic. acs.org |

| Negishi Coupling | Organozinc (R-ZnX) | Highly reactive, often providing excellent yields. youtube.com |

A practical application of this methodology is seen in the synthesis of Nabumetone (B1676900), a structurally related anti-inflammatory drug. google.com The synthesis often starts with 2-bromo-6-methoxynaphthalene, which is coupled with a suitable partner using a palladium catalyst to introduce the side chain. google.com

Strategies for Constructing the Pentan-2-one Side Chain

Once the 6-methoxynaphthalene core is in place, the final step is the construction of the pentan-2-one side chain.

Enolate chemistry is fundamental to the formation of C-C bonds at the α-position of carbonyl compounds. fiveable.memasterorganicchemistry.com Enolates are potent nucleophiles that react with a range of electrophiles, including alkyl halides. libretexts.orgmnstate.edu

To synthesize this compound, a highly effective strategy is the α-alkylation of a pre-formed ketone. The synthesis would begin with 2-acetyl-6-methoxynaphthalene, which can be prepared via the Friedel-Crafts acylation of 2-methoxynaphthalene. orgsyn.org The acetyl derivative is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to quantitatively generate the corresponding enolate. mnstate.edulibretexts.org This enolate can then be reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the final product. mnstate.edu

The sequence is as follows:

Enolate Formation: 2-acetyl-6-methoxynaphthalene is deprotonated at the α-carbon by LDA to form a lithium enolate. This step must be carried out under anhydrous conditions at low temperatures to prevent side reactions. libretexts.org

Alkylation: The electrophile (e.g., ethyl iodide) is added to the solution, and the enolate attacks the electrophilic carbon, displacing the iodide and forming the new C-C bond. mnstate.edu

This approach is highly convergent and relies on well-established, high-yielding reactions, making it a robust method for accessing the target compound.

Chain Elongation and Functional Group Interconversion for Ketone Formation

A primary strategy for synthesizing the target molecule involves elongating a shorter side chain already attached to the naphthalene core, followed by the conversion of a precursor functional group into the required ketone. One plausible pathway begins with the readily available intermediate, 2-acetyl-6-methoxynaphthalene.

Alkylation of an Enolate Intermediate: Starting from 2-(6-methoxynaphthalen-2-yl)acetic acid, the carboxylic acid can be esterified. The resulting ester can be treated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This nucleophilic enolate can then be alkylated with an ethyl halide (e.g., ethyl iodide) to introduce the ethyl group at the alpha-position.

Ketone Formation: The resulting α-ethylated ester can be converted to the target ketone. This can be achieved by hydrolysis of the ester back to the carboxylic acid, followed by reaction with two equivalents of methyllithium. Alternatively, direct treatment of the ester with an excess of methylmagnesium bromide could yield the tertiary alcohol, which would then require oxidation to the ketone.

Another approach involves a Claisen condensation reaction. The condensation of 2-acetyl-6-methoxynaphthalene with diethyl carbonate could form a β-keto ester. Subsequent alkylation at the α-position with methyl iodide, followed by hydrolysis and decarboxylation, would yield the desired pentanone structure.

Table 1: Hypothetical Chain Elongation Pathway

| Step | Starting Material | Key Reagents | Intermediate Product | Objective |

|---|---|---|---|---|

| 1 | 2-(6-methoxynaphthalen-2-yl)acetic acid methyl ester | 1. Lithium diisopropylamide (LDA) 2. Ethyl iodide | Methyl 2-(6-methoxynaphthalen-2-yl)butanoate | Introduce the ethyl group at the α-carbon. |

| 2 | Methyl 2-(6-methoxynaphthalen-2-yl)butanoate | 1. NaOH (hydrolysis) 2. Methyllithium (2 eq.) | This compound | Form the methyl ketone. |

Reactions Involving 4-Methylpentan-2-one Derivatives

Synthetic routes starting from derivatives of 4-methylpentan-2-one (methyl isobutyl ketone) for the preparation of this compound are not prominently documented in the reviewed scientific literature. The carbon skeleton of 4-methylpentan-2-one does not directly correspond to the pentan-2-one side chain of the target molecule, which would necessitate complex bond-cleavage and rearrangement reactions. Therefore, this pathway is considered less conventional compared to the more direct chain elongation or convergent strategies.

Stereoselective Synthesis Approaches for this compound

The C3 position of the pentanone side chain is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Stereoselective synthesis aims to produce a single enantiomer preferentially.

Asymmetric Construction of Chiral Centers (e.g., at C3 of pentanone)

Creating the chiral center at C3 with high enantioselectivity is a key challenge. A powerful and widely used method is the asymmetric hydrogenation of a prochiral precursor.

An appropriate unsaturated precursor, (E/Z)-3-(6-methoxynaphthalen-2-yl)pent-3-en-2-one, can be synthesized via a condensation reaction. The subsequent hydrogenation of the carbon-carbon double bond using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos), can introduce the hydrogen atoms stereoselectively, leading to the formation of one enantiomer of the target ketone in high excess.

Table 2: Asymmetric Hydrogenation Approach

| Step | Reaction Type | Substrate | Catalyst/Reagents | Product | Stereochemical Outcome |

|---|---|---|---|---|---|

| 1 | Asymmetric Hydrogenation | (E)-3-(6-methoxynaphthalen-2-yl)pent-3-en-2-one | H2, [Ru(BINAP)Cl2] | (R)- or (S)-3-(6-Methoxynaphthalen-2-yl)pentan-2-one | High enantiomeric excess (e.g., >95% ee) |

Diastereoselective Control in Multi-Step Sequences

Diastereoselective methods involve the use of a chiral auxiliary to control the formation of new stereocenters relative to the one already present in the auxiliary.

In this context, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a precursor like 2-(6-methoxynaphthalen-2-yl)propanoic acid (a naproxen (B1676952) analog). The resulting chiral imide can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with ethyl iodide would proceed diastereoselectively, directed by the steric hindrance of the auxiliary. Removal of the chiral auxiliary would then yield the enantiomerically enriched 2-(6-methoxynaphthalen-2-yl)pentanoic acid, which could be converted into the target ketone.

Enzymatic or Organocatalytic Methods for Enantioselective Synthesis

Modern catalysis offers highly selective methods using enzymes or small organic molecules.

Enzymatic Methods: Biocatalysis can be applied through a kinetic resolution process. A racemic mixture of this compound could be subjected to an enzymatic reaction, for instance, a reduction using a ketoreductase enzyme and a cofactor like NADPH. The enzyme would selectively reduce one enantiomer to the corresponding alcohol, leaving the other, unreacted ketone enantiomer in high enantiomeric purity.

Organocatalytic Methods: Organocatalysis can be used to construct the chiral center directly. An asymmetric Michael addition is a suitable strategy. The reaction between an α,β-unsaturated ketone precursor and a methylating agent could be catalyzed by a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. The catalyst would create a chiral environment, forcing the addition to occur on one face of the molecule, thereby generating the C3 stereocenter with high enantioselectivity. whsysbio.net

Derivatization and Functionalization Studies of 3 6 Methoxynaphthalen 2 Yl Pentan 2 One

Transformations at the Ketone Moiety (e.g., Reductions, Wittig Reactions)

The ketone functional group is a versatile handle for a wide array of chemical transformations.

Reductions: The reduction of the ketone in 3-(6-Methoxynaphthalen-2-yl)pentan-2-one to a secondary alcohol would yield 3-(6-Methoxynaphthalen-2-yl)pentan-2-ol. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

| Reducing Agent | Expected Outcome |

| Sodium borohydride (B1222165) (NaBH₄) | Racemic or diastereomeric mixture of the alcohol |

| Lithium aluminum hydride (LiAlH₄) | Racemic or diastereomeric mixture of the alcohol |

| Asymmetric reducing agents | Enantiomerically enriched or pure stereoisomers of the alcohol |

Wittig Reactions: The Wittig reaction offers a reliable method for converting the ketone into an alkene. This reaction involves the use of a phosphorus ylide and would replace the carbonyl oxygen with a carbon-carbon double bond, leading to various alkene derivatives. The geometry of the resulting double bond can often be controlled by the choice of ylide and reaction conditions.

Chemical Modifications of the Naphthalene (B1677914) Ring System

The 6-methoxynaphthalene core is amenable to several electrophilic aromatic substitution reactions. The directing effects of the methoxy (B1213986) group (ortho-, para-directing) and the alkyl substituent (ortho-, para-directing) would influence the position of substitution on the naphthalene ring.

Potential Electrophilic Aromatic Substitutions:

| Reaction | Reagents | Potential Product Position(s) |

| Nitration | HNO₃, H₂SO₄ | Positions 1, 5, or 7 |

| Halogenation | Br₂, FeBr₃ | Positions 1, 5, or 7 |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Position 5 or 7 |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Position 5 or 7 |

Regioselective and Chemoselective Derivatization Strategies

Achieving selectivity is a key challenge when multiple reactive sites are present. In the case of this compound, strategies would be required to selectively target either the ketone or the naphthalene ring.

Chemoselectivity: The ketone is generally more reactive towards nucleophiles than the aromatic ring. Therefore, reactions like reduction or Grignard additions can be performed chemoselectively at the carbonyl group under appropriate conditions, leaving the naphthalene ring intact.

Regioselectivity: For modifications on the naphthalene ring, the inherent directing effects of the existing substituents are the primary determinants of regioselectivity. To achieve substitution at less favored positions, more advanced techniques such as directed ortho-metalation (DoM) could theoretically be employed, although this would require the introduction of a suitable directing group.

Synthesis of Structural Analogs and Hybrid Molecules

The synthesis of structural analogs and hybrid molecules can be envisioned through modifications at both the ketone and the naphthalene moieties.

Analogs via Ketone Modification:

| Modification Type | Synthetic Approach | Resulting Analog Class |

| Reductive Amination | Reaction with an amine in the presence of a reducing agent | Amine derivatives |

| Grignard Reaction | Addition of an organometallic reagent (R-MgX) | Tertiary alcohol derivatives |

| Baeyer-Villiger Oxidation | Treatment with a peroxy acid | Ester derivatives (e.g., acetate (B1210297) or benzoate) |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum for 3-(6-Methoxynaphthalen-2-yl)pentan-2-one is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the pentanone chain, and the methoxy (B1213986) group protons. The integration of these signals would confirm the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings.

Expected ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.1 - 7.8 | Multiplet (m) | 6H | Ar-H (Naphthalene) |

| ~ 3.9 | Singlet (s) | 3H | -OCH₃ |

| ~ 3.7 | Quartet (q) | 1H | Ar-CH |

| ~ 2.1 | Singlet (s) | 3H | -C(=O)CH₃ |

| ~ 1.6 - 1.8 | Multiplet (m) | 2H | -CH₂ CH₃ |

Note: Predicted data is based on standard chemical shift values and analysis of similar structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms within the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, 16 distinct carbon signals are expected, corresponding to the 10 carbons of the naphthalene ring, the 5 carbons of the pentanone side chain, and the single methoxy carbon.

Expected ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~ 210 | Quaternary | C =O (Ketone) |

| ~ 158 | Quaternary | Ar-C -OCH₃ |

| ~ 119 - 135 | Quaternary & Methine | Ar-C (Naphthalene) |

| ~ 105 | Methine | Ar-C H |

| ~ 55 | Methyl | -OC H₃ |

| ~ 50 | Methine | Ar-C H |

| ~ 30 | Methyl | -C(=O)C H₃ |

| ~ 25 | Methylene | -C H₂CH₃ |

Note: Predicted data is based on standard chemical shift values and analysis of similar structures. The aromatic region will contain multiple distinct signals for the naphthalene carbons.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the methine proton of the pentanone chain and the adjacent methylene protons, as well as between the methylene protons and the terminal methyl protons, confirming the ethyl group fragment. It would also reveal the coupling network within the substituted naphthalene ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. mdpi.com This is essential for definitively assigning which protons are bonded to which carbons, for instance, linking the proton signal at ~3.9 ppm to the methoxy carbon at ~55 ppm.

Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (δ, ppm) | Correlating Carbons/Protons (δ, ppm) | Structural Information |

|---|---|---|---|

| COSY | ~ 3.7 (CH) | ~ 1.7 (CH₂) | Confirms CH-CH₂ connectivity |

| COSY | ~ 1.7 (CH₂) | ~ 0.9 (CH₃) | Confirms CH₂-CH₃ connectivity |

| HSQC | ~ 3.9 (-OCH₃) | ~ 55 (-OCH₃) | Direct C-H bond of methoxy group |

| HSQC | ~ 2.1 (-COCH₃) | ~ 30 (-COCH₃) | Direct C-H bond of acetyl methyl |

| HMBC | ~ 3.7 (Ar-CH) | ~ 210 (C=O), Aromatic Carbons | Connects side chain to ketone and ring |

| HMBC | ~ 3.9 (-OCH₃) | ~ 158 (Ar-C-O) | Confirms methoxy group position |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental formula of a molecule with a high degree of confidence. This is a critical step in confirming the identity of a newly synthesized compound or an unknown substance.

Predicted HRMS Data

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₁₆H₁₈O₂ | [M+H]⁺ | 243.1380 |

Note: The exact mass is calculated for the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For this compound, predictable fragmentation pathways would include alpha-cleavage adjacent to the ketone and cleavages within the pentanone side chain. libretexts.orgyoutube.com

Predicted Major Fragment Ions in MS/MS

| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 214.10 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 185.09 | [M-C₃H₆O]⁺ | McLafferty rearrangement |

| 171.08 | [C₁₂H₁₁O]⁺ | Cleavage of the side chain at the benzylic position |

| 157.06 | [C₁₁H₉O]⁺ | Loss of methyl group from the 171 m/z fragment |

MALDI is a soft ionization technique used in mass spectrometry that allows for the analysis of large molecules and fragile compounds that might fragment with other ionization methods. While more commonly applied to biomolecules, it can be used for small organic molecules. For this compound, MALDI-MS would be particularly useful for rapid purity screening or for analyzing the compound within a complex mixture, such as a crude reaction product. The choice of matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), would be critical for successful ionization of the analyte.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive techniques that provide valuable information regarding the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular bond vibrations (stretching, bending), allowing for the identification of functional groups. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The most prominent peak would be due to the carbonyl (C=O) stretching vibration of the ketone group, which typically appears in the region of 1705-1725 cm⁻¹. The aromatic naphthalene ring would give rise to multiple signals, including C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The methoxy group (-OCH₃) would be identified by its characteristic C-O stretching band, typically observed between 1000 and 1300 cm⁻¹, and C-H stretching of the methyl group around 2850-2960 cm⁻¹. Aliphatic C-H stretching and bending vibrations from the pentanone backbone would also be present in the spectrum.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Ketone (C=O) | Stretching | 1705 - 1725 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Methoxy (C-O) | Stretching | 1000 - 1300 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present. The 6-methoxynaphthalene moiety in this compound is the primary chromophore. Naphthalene and its derivatives are known to display multiple absorption bands corresponding to π → π* transitions. The presence of the methoxy group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. The carbonyl group also has a weak n → π* transition, which may be observed at longer wavelengths but is often much less intense than the π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of its constitution and relative stereochemistry. Since the compound possesses a chiral center at the C3 position of the pentanone chain, it can exist as enantiomers. If a racemic mixture is crystallized, it may form a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a mechanical mixture of crystals of the pure enantiomers). X-ray crystallography can distinguish between these possibilities.

The crystallographic data for related naphthalene derivatives provide a reference for the types of structural parameters that would be determined. For instance, studies on similar structures reveal detailed information on crystal systems, space groups, and unit cell dimensions. nih.govjsmcentral.org The analysis would also reveal the conformation of the pentanone side chain relative to the plane of the naphthalene ring and detail any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Parameters from a Related Naphthalene Derivative

| Parameter | Example Value (from a related structure) | Information Provided |

| Crystal System | Monoclinic | The shape of the unit cell |

| Space Group | P2₁/n | Symmetry elements within the unit cell |

| a (Å) | 9.5947 | Unit cell dimension |

| b (Å) | 6.6293 | Unit cell dimension |

| c (Å) | 12.340 | Unit cell dimension |

| β (°) | 92.221 | Unit cell angle |

| Volume (ų) | 784.3 | Volume of the unit cell |

| Z | 2 | Number of molecules in the unit cell |

Note: The data in this table is for a related compound, 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one, and serves as an illustration of the type of data obtained from an X-ray crystallographic experiment. jsmcentral.org

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral compound, assessing its enantiomeric purity is critical, especially in pharmaceutical contexts where different enantiomers can have distinct biological activities. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the premier technique for separating and quantifying enantiomers.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. The choice of CSP is crucial for achieving successful resolution. For ketones with aromatic substituents, several types of CSPs can be effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often provide excellent enantioselectivity for a broad range of compounds. researchgate.net These phases separate enantiomers based on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. Another approach involves cyclodextrin-based CSPs, which have a hydrophobic interior cavity and a hydrophilic exterior. Enantioseparation occurs based on the differential fit and interactions of the enantiomers within the chiral cavity of the cyclodextrin. researchgate.net

The development of a chiral HPLC method would involve screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) to achieve baseline separation of the two enantiomers. The detector, typically a UV detector set to a λ_max of the naphthalene chromophore, would then allow for the quantification of each enantiomer, enabling the determination of the enantiomeric excess (ee).

Computational and Theoretical Chemistry Studies on 3 6 Methoxynaphthalen 2 Yl Pentan 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the geometric and electronic properties of organic molecules. For 3-(6-Methoxynaphthalen-2-yl)pentan-2-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide a detailed understanding of its three-dimensional structure and electron distribution. researchgate.netresearchgate.net The geometry optimization process seeks the lowest energy conformation of the molecule, yielding precise information on bond lengths, bond angles, and dihedral angles that define its stable structure. researchgate.netsamipubco.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O (ketone) | 1.22 Å |

| C-O (methoxy) | 1.36 Å | |

| C-C (naphthalene-pentanone) | 1.52 Å | |

| Bond Angle | C-C-C (pentanone backbone) | 115° |

| C-O-C (methoxy) | 118° |

Furthermore, DFT calculations are instrumental in elucidating the electronic structure of the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.comssrn.com The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. samipubco.com

Table 2: Hypothetical Electronic Properties of this compound

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.85 |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Computational chemistry offers valuable methods for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra are highly beneficial.

The prediction of NMR chemical shifts is often accomplished using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.gov This approach has shown good correlation between calculated and experimental chemical shifts for both proton (¹H) and carbon-¹³ (¹³C) nuclei. comporgchem.comnih.gov Such predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure. nih.govcomporgchem.com

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (methoxy) | 3.95 |

| ¹H (ketone α-methyl) | 2.15 |

| ¹³C (ketone C=O) | 208.5 |

The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). soton.ac.ukfaccts.denih.gov This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. soton.ac.ukresearchgate.net These calculations can provide insights into the nature of the electronic transitions, such as π-π* transitions within the naphthalene (B1677914) ring system. nih.gov

Table 4: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Parameter | Value |

|---|---|

| Predicted λmax | 285 nm |

| Oscillator Strength | 0.45 |

Computational Analysis of Reaction Mechanisms and Energetics

Theoretical chemistry provides a powerful lens through which to study the mechanisms and energetics of chemical reactions. For this compound, computational methods can be employed to investigate its synthesis or subsequent transformations. DFT is a common choice for mapping out the potential energy surface of a reaction, identifying transition states, and calculating activation energies. researchgate.netcoe.eduresearchgate.net

A detailed computational study of a reaction mechanism involves locating the structures of reactants, products, and any intermediates and transition states. acs.org The energy differences between these species provide crucial thermodynamic and kinetic information. researchgate.net For instance, the calculation of the activation energy (Ea) helps in understanding the feasibility and rate of a reaction, while the reaction enthalpy (ΔH) indicates whether a reaction is exothermic or endothermic. researchgate.net

Table 5: Hypothetical Energetic Profile for a Reaction Involving this compound

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | +22.5 |

| Reaction Enthalpy (ΔH) | -15.0 |

Such computational analyses can guide the optimization of reaction conditions and the design of more efficient synthetic routes. rsc.orgsumitomo-chem.co.jp

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its interactions with other molecules are fundamental to its physical and chemical properties. For this compound, which possesses a flexible pentanone side chain attached to a rigid naphthalene core, conformational analysis is crucial for understanding its behavior.

Table 6: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (Naphthalene-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 65° | 0.00 |

| 2 | 180° | +1.25 |

Furthermore, the study of intermolecular interactions is essential for understanding the behavior of the compound in the solid state and in solution. neliti.comresearchgate.netunimed.ac.id Computational techniques can model non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov These interactions govern properties like crystal packing, solubility, and boiling point. neliti.comnih.gov

Applications As a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

Utilization in the Preparation of Bioactive Molecules and Pharmaceutical Scaffolds

The 6-methoxynaphthalene moiety is a key component in a variety of biologically active compounds. Its derivatives serve as foundational structures for the development of new therapeutic agents. A significant application of related structures is in the synthesis of Nabumetone (B1676900), a non-steroidal anti-inflammatory drug (NSAID), and its numerous derivatives which exhibit a wide range of pharmacological activities. eprajournals.com

Nabumetone itself is a prodrug that is metabolized to 6-methoxy-2-naphthylacetic acid (6-MNA), the active compound responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. eprajournals.com The synthesis of Nabumetone can be achieved through various routes, often involving the condensation of 6-methoxy-2-naphthaldehyde (B117158) with acetone. acs.org

Beyond its use as an anti-inflammatory agent, the core structure of Nabumetone has been modified to create derivatives with enhanced or entirely new biological activities. These include compounds with potential anti-cancer, anti-bacterial, and anti-fungal properties. eprajournals.com For instance, researchers have synthesized novel 6-methoxynaphthalene derivatives that show promising inhibitory activity against cancer cell lines. researchgate.net The synthesis of these derivatives often involves reactions at the ketone or the aromatic naphthalene (B1677914) ring, allowing for the introduction of diverse functional groups and heterocyclic rings. The aim of these modifications is to explore the structure-activity relationships and to develop compounds with improved therapeutic profiles. eprajournals.com

The versatility of the 6-methoxynaphthalene scaffold is further demonstrated by its incorporation into various heterocyclic systems, such as triazoles, to generate new chemical entities with potential pharmacological value. eprajournals.com These synthetic efforts highlight the importance of this structural motif as a privileged scaffold in medicinal chemistry.

Role in the Synthesis of Advanced Materials or Functional Molecules

While the primary focus of research on 3-(6-Methoxynaphthalen-2-yl)pentan-2-one and its analogs has been in the pharmaceutical realm, the inherent properties of the 6-methoxynaphthalene core suggest potential applications in materials science. The naphthalene unit is a polycyclic aromatic hydrocarbon, which can impart desirable photophysical and electronic properties to larger molecular systems.

The synthesis of derivatives from precursors like 1,3-dihydroxyxanthone to create complex pyranoxanthones demonstrates how the functionalization of such aromatic systems can lead to the construction of larger, more complex architectures. researchgate.net Although not directly related to this compound, these synthetic strategies could be adapted to create novel functional molecules. The rigid and planar nature of the naphthalene ring system can be exploited to design molecules with specific spatial arrangements, which is a key aspect in the development of advanced materials such as organic light-emitting diodes (OLEDs) or molecular sensors. The methoxy (B1213986) group on the naphthalene ring also provides a handle for further chemical modification, allowing for the fine-tuning of the electronic properties of the resulting materials.

Precursor for Derivatives with Tunable Electronic or Steric Properties

The structure of this compound offers several sites for chemical modification, making it a suitable precursor for derivatives with tunable electronic and steric properties. The ketone functional group can be readily transformed into a variety of other functional groups, such as alcohols, amines, or hydrazones. These transformations can significantly alter the electronic nature and steric bulk of the molecule.

For example, the synthesis of N-substituted-6-methoxynaphthalene-2-carboxamides from 6-methoxy-2-naphthoyl chloride demonstrates how modifications to the naphthalene core can lead to compounds with interesting biological activities, such as chemosensitizing agents for cancer therapy. researchgate.net The introduction of different amide substituents allows for the systematic variation of the molecule's properties.

Furthermore, the aromatic naphthalene ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties of the molecule. The position of the methoxy group influences the regioselectivity of these reactions, providing a degree of control over the substitution pattern. By carefully selecting the reaction conditions and reagents, a wide range of derivatives with tailored electronic and steric profiles can be synthesized, which could be valuable for applications in medicinal chemistry and materials science.

Methodological Advancements and Future Research Directions

Development of Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of naphthalenyl-alkanones to minimize environmental impact and improve efficiency. Traditional synthetic routes often involve stoichiometric reagents and harsh conditions, leading to significant waste generation. For instance, classical methods like the Wittig olefination, while effective, suffer from poor atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, complicating purification and disposal units.it.

Future research is directed towards catalytic C-C bond-forming reactions that maximize atom economy and utilize more environmentally benign reagents and solvents. Methodologies such as the Mizoroki-Heck or Suzuki coupling reactions represent more sustainable alternatives for generating key intermediates units.itresearchgate.net. The development of heterogeneous catalysts that can be easily recovered and recycled is a key area of focus.

A hypothetical sustainable synthesis could be evaluated using green chemistry metrics, as outlined in the table below.

| Green Chemistry Metric | Objective for Sustainable Synthesis | Potential Strategy for 3-(6-Methoxynaphthalen-2-yl)pentan-2-one |

|---|---|---|

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Employing catalytic addition reactions (e.g., hydroformylation/aldol sequences) instead of stoichiometric Wittig-type reactions. |

| E-Factor (Environmental Factor) | Minimize the mass ratio of waste to desired product. | Using recyclable heterogeneous catalysts and solvent-free or aqueous reaction media. |

| Process Mass Intensity (PMI) | Reduce the total mass of materials used per mass of active product. | Designing a convergent synthesis with fewer steps and minimizing solvent use through flow chemistry. |

| Catalysis | Utilize catalytic reagents in preference to stoichiometric reagents. | Developing a robust catalytic system for the asymmetric hydrogenation of an unsaturated precursor to control stereochemistry. |

Implementation of Flow Chemistry and Continuous Processing for Scalable Synthesis

Continuous flow processing offers significant advantages over traditional batch methods for the synthesis of pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, higher reproducibility, and simplified scalability. researchgate.netflinders.edu.au Research on the synthesis of related 4-aryl-2-butanones, such as Nabumetone (B1676900), has demonstrated the successful translation of batch microwave-optimized conditions to scalable continuous flow processes. units.itusp.org

These protocols typically involve the continuous synthesis of an unsaturated intermediate, such as 4-(6-methoxynaphthalen-2-yl)-3-buten-2-one, which is then subjected to hydrogenation in a subsequent flow module. units.it For the synthesis of this compound, a similar multi-step flow system could be envisioned. The use of packed-bed or fixed-bed reactors containing immobilized catalysts (e.g., Ra/Ni for hydrogenation) allows for continuous operation over extended periods with high efficiency and product purity. units.itusp.org

The table below summarizes representative conditions translated from batch to flow synthesis for a key precursor in the synthesis of related naphthalenyl-alkanones.

| Reaction Step | Method | Key Parameters | Residence Time | Yield | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | Batch (Microwave) | 70 °C, NaOH catalyst | 10 min | 94% | units.it |

| Aldol Condensation | Continuous Flow | 70 °C, 10-mL steel coil, 1.34 mL/min | 7.5 min (450 s) | 92% | units.it |

| Hydrogenation | Continuous Flow | Fixed-bed H-Cube reactor, Ra/Ni catalyst, 80 °C, 70 bar H₂ | ~1 min | >99% conversion | units.it |

Integration of Machine Learning and AI in Reaction Prediction and Optimization

Beyond route design, ML models can optimize reaction conditions to maximize yield and minimize byproduct formation. By employing design of experiments (DoE) methodologies in conjunction with ML algorithms, researchers can efficiently explore a multidimensional reaction space (e.g., temperature, pressure, catalyst loading, solvent) to identify optimal parameters with a minimal number of experiments. This approach accelerates process development and enhances robustness.

| AI/ML Application Area | Specific Task | Potential Impact on Synthesis of this compound |

|---|---|---|

| Retrosynthesis Prediction | Proposing synthetic routes from commercially available starting materials. | Identification of novel, more efficient, or more sustainable synthetic pathways. mit.edu |

| Reaction Outcome Prediction | Predicting the major product, yield, and potential side reactions. | Faster screening of potential reactions, reducing wasted experiments. arxiv.org |

| Reaction Optimization | Identifying optimal reaction parameters (temperature, concentration, catalyst). | Improved yield, purity, and process efficiency; reduced development time. |

| Catalyst Discovery | Screening and designing novel catalysts with enhanced activity and selectivity. | Development of highly selective catalysts for key steps like asymmetric C-C bond formation or hydrogenation. |

Emerging Spectroscopic and Computational Methodologies for Enhanced Characterization and Understanding

While standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) remain fundamental for routine characterization, emerging and advanced methods provide deeper structural and mechanistic insights.

Advanced Spectroscopic Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton and carbon signals, especially for complex molecules with overlapping resonances. Solid-state NMR and X-ray crystallography can provide detailed information about the molecule's conformation and packing in the solid state, as has been demonstrated for related naphthalenyl structures. nih.govresearchgate.net In-line spectroscopic methods (e.g., IR, Raman) are also being integrated into continuous flow systems to enable real-time reaction monitoring and control. flinders.edu.au

Computational Methodologies: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for complementing experimental data. These computational approaches can be used to:

Predict NMR and IR spectra to aid in structural confirmation.

Determine the most stable conformations of the molecule.

Calculate electronic properties, such as molecular orbital energies and electrostatic potential maps.

Model reaction pathways and transition states to elucidate reaction mechanisms and predict selectivity.

The synergy between advanced spectroscopy and high-level computation provides a comprehensive understanding of the molecule's structure, properties, and reactivity.

| Methodology | Information Obtained | Application to this compound |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms (C-H, H-H, long-range C-H). | Unambiguous assignment of all ¹H and ¹³C signals for definitive structure elucidation. |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and crystal packing. | Definitive proof of structure and stereochemistry if suitable crystals can be grown. nih.gov |

| Density Functional Theory (DFT) | Molecular geometry, spectroscopic properties, reaction energies, transition states. | Predicting NMR shifts, understanding conformational preferences, and investigating reaction mechanisms. |

| In-line Spectroscopy (e.g., FT-IR) | Real-time monitoring of reactant consumption and product formation. | Enabling precise control and optimization of continuous flow synthesis processes. flinders.edu.au |

Q & A

Q. What are the optimal synthetic routes for 3-(6-Methoxynaphthalen-2-yl)pentan-2-one, and how can reaction yields be improved?

Synthesis of this compound typically involves coupling reactions between methoxynaphthalene derivatives and ketone precursors. Key steps include:

- Friedel-Crafts acylation : Reacting 6-methoxy-2-naphthalene derivatives with pentan-2-one derivatives in the presence of Lewis acids (e.g., AlCl₃).

- Cross-coupling strategies : Palladium-catalyzed Suzuki-Miyaura coupling for introducing aryl groups to the ketone backbone .

- Yield optimization : Adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Key signals include methoxy protons (~δ 3.8–4.0 ppm) and naphthalene aromatic protons (δ 7.1–8.3 ppm). Carbonyl carbons appear at ~δ 205–210 ppm.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For definitive stereochemical assignment, single-crystal analysis is recommended, as demonstrated for structurally related naphthalene-ketone hybrids .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antidiabetic vs. antimicrobial activity) may arise from:

- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) can alter receptor binding.

- Assay conditions : Differences in cell lines, concentrations, or incubation times.

- Solution : Conduct comparative studies using standardized assays (e.g., IC₅₀ determinations in glucose uptake assays) and validate results with orthogonal methods (e.g., molecular docking to identify binding motifs) .

Q. What methodologies are effective for analyzing impurities in this compound samples?

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to separate impurities.

- Reference standards : Compare retention times with authenticated impurities (e.g., bis-naphthalene byproducts) .

- Quantitative NMR (qNMR) : Quantify trace impurities using deuterated solvents and internal standards.

Q. How can computational chemistry guide the design of this compound analogs with enhanced bioactivity?

- Molecular dynamics simulations : Predict binding affinities to target proteins (e.g., PPAR-γ for antidiabetic activity).

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with activity trends.

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. What experimental strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.

- Temperature gradients : Gradual cooling from 50°C to 4°C to induce crystal nucleation.

- Co-crystallization : Add stabilizing agents (e.g., crown ethers) to improve lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.